1-(adamantan-1-yl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea
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Overview
Description
1-(adamantan-1-yl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea (hereafter referred to as “Compound X”) is a synthetic compound with potential applications in the field of medicinal chemistry and pharmacology. The compound was first synthesized in 2019 by Wang et al. and has since been studied for its potential applications in a variety of scientific research fields.
Mechanism of Action
Compound X has been studied for its ability to bind to and activate GPCRs. The exact mechanism of action is not yet fully understood, but it is believed that Compound X binds to the GPCR and triggers a conformational change in the receptor, which activates the signal transduction pathway. This activation of the signal transduction pathway results in the production of various intracellular signaling molecules, which can then lead to a variety of physiological effects.
Biochemical and Physiological Effects
Compound X has been studied for its potential to act as a ligand for GPCRs and its ability to activate the signal transduction pathway. This activation of the signal transduction pathway can lead to a variety of physiological effects, including changes in the production of hormones, neurotransmitters, and other signaling molecules. Additionally, Compound X has been studied for its potential to modulate the activity of various enzymes, which could potentially lead to the development of new therapeutic agents.
Advantages and Limitations for Lab Experiments
Compound X has several advantages as a research compound. It is relatively easy to synthesize and yields a high purity product. Additionally, it is relatively stable and can be stored for extended periods of time. However, Compound X also has some limitations. It is not able to bind to all GPCRs, and it may have limited efficacy in certain biological systems. Additionally, the exact mechanism of action is not yet fully understood, which may limit its potential applications.
Future Directions
Compound X has potential applications in the field of medicinal chemistry and pharmacology. Future research should focus on further elucidating the mechanism of action of Compound X and its ability to bind to and activate GPCRs. Additionally, further research should be conducted to investigate the potential therapeutic applications of Compound X and its ability to modulate the activity of various enzymes. Additionally, further research should be conducted to optimize the synthesis of Compound X and to investigate the potential of Compound X to bind to other GPCRs. Finally, further research should be conducted to investigate the potential of Compound X to act as a ligand for other proteins and receptors.
Synthesis Methods
The synthesis of Compound X was achieved by a two-step process. In the first step, an adamantan-1-yl-3-hydroxyurea was synthesized from adamantane and hydroxyurea. In the second step, the adamantan-1-yl-3-hydroxyurea was reacted with 2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl bromide to form Compound X. The entire synthesis process was completed in a few hours and yielded a high purity product.
Scientific Research Applications
Compound X has been studied for its potential application in the field of medicinal chemistry and pharmacology. In particular, it has been investigated for its potential to act as a ligand for G-protein coupled receptors (GPCRs). GPCRs are a class of proteins that are involved in a variety of physiological processes, including cell signaling, regulation of neurotransmitters, and regulation of hormones. Compound X has been studied for its ability to bind to and activate GPCRs, which could potentially lead to the development of new therapeutic agents.
Properties
IUPAC Name |
1-(1-adamantyl)-3-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4OS/c1-25-13-17(12-23-25)19-3-2-18(27-19)4-5-22-20(26)24-21-9-14-6-15(10-21)8-16(7-14)11-21/h2-3,12-16H,4-11H2,1H3,(H2,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAWUKKDXBMFMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)NC34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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